N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea, also known as DMNPUE, is a chemical compound that has been widely used in scientific research. It is a urea derivative that has shown potential in various applications, including as an inhibitor of protein kinase C (PKC).
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea involves the inhibition of PKC activity. PKC is activated by various stimuli, including hormones, growth factors, and neurotransmitters. Upon activation, PKC phosphorylates various substrates, leading to the activation of downstream signaling pathways. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea inhibits the activity of PKC by binding to its regulatory domain, preventing its activation and subsequent phosphorylation of substrates.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In vivo studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea inhibits tumor growth in various animal models.
Advantages and Limitations for Lab Experiments
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea has several advantages for lab experiments, including its high potency and selectivity for PKC inhibition. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea has also been shown to have good stability, making it suitable for long-term experiments. However, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, appropriate precautions should be taken when handling N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea in the laboratory.
Future Directions
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea has shown potential in various scientific research applications, and several future directions can be explored. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea. Another potential direction is the investigation of the therapeutic potential of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea in various diseases, including cancer and cardiovascular diseases. Furthermore, the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea and its effects on other signaling pathways can be further investigated to gain a better understanding of its biological effects.
Conclusion:
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea is a urea derivative that has shown potential in various scientific research applications, including as an inhibitor of PKC. Its synthesis method has been described in various scientific publications, and it has been shown to have various biochemical and physiological effects. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea has several advantages for lab experiments, but appropriate precautions should be taken when handling it due to its potential toxicity. Several future directions can be explored to further investigate the potential of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea in various scientific research applications.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea has been used in various scientific research applications, including as an inhibitor of PKC. PKC is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea has been shown to inhibit PKC activity in vitro and in vivo, making it a potential therapeutic target for various diseases, including cancer.
properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methyl-4-nitrophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-12-10-14(21(23)24)5-6-15(12)20-18(22)19-9-8-13-4-7-16(25-2)17(11-13)26-3/h4-7,10-11H,8-9H2,1-3H3,(H2,19,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOJHGMXLMMRPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NCCC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2-methyl-4-nitrophenyl)urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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